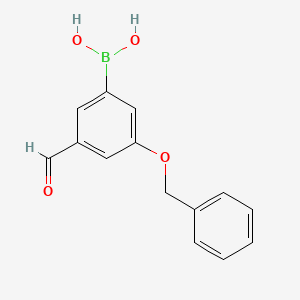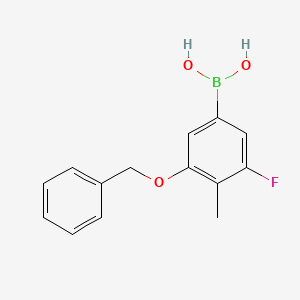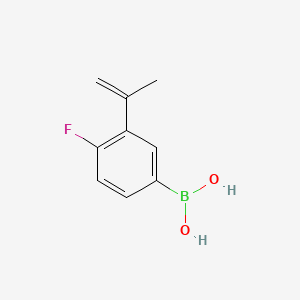
(3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is a boronic acid derivative that features a naphthalene ring substituted with a tert-butyl(dimethyl)silyl group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the introduction of the boronic acid group. One common method involves the reaction of 3-hydroxynaphthalene with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole to form the silyl-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to achieve better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The silyl group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Chemistry
In chemistry, (3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize molecules with potential therapeutic properties. The boronic acid group is known to interact with enzymes and receptors, making it a useful moiety in drug design .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid primarily involves its ability to form stable complexes with transition metals, which facilitates cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an aryl or vinyl halide to form the desired biaryl product. This process involves several steps, including oxidative addition, transmetallation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
(3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid: Features a naphthalene ring with a silyl and boronic acid group.
[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
[3-[Tert-butyl(dimethyl)silyl]oxybenzyl]boronic acid: Contains a benzyl group instead of a naphthalene ring
Uniqueness
The uniqueness of this compound lies in its naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This can enhance its reactivity and selectivity in certain chemical reactions compared to its phenyl or benzyl counterparts .
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-13-10-12-8-6-7-9-14(12)15(11-13)17(18)19/h6-11,18-19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFHSSXGBZXCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B8206479.png)
![[3-Fluoro-4-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid](/img/structure/B8206481.png)








![[6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid](/img/structure/B8206552.png)
